molecular formula C18H11NS B3188589 12H-[1]Benzothieno[2,3-a]carbazole CAS No. 222-21-9

12H-[1]Benzothieno[2,3-a]carbazole

Cat. No. B3188589
CAS RN: 222-21-9
M. Wt: 273.4 g/mol
InChI Key: CILATXQQOGDBRQ-UHFFFAOYSA-N
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Description

12H-1Benzothieno[2,3-a]carbazole is a chemical compound that belongs to the family of benzothienocarbazoles, which are polycyclic aromatic compounds containing a benzothieno carbazole moiety . It is an organic compound with the chemical formula C18H11NS .


Molecular Structure Analysis

The molecular formula of 12H-1Benzothieno[2,3-a]carbazole is C18H11NS . It has a molecular weight of 273.352 . The exact mass is 273.061218 .


Chemical Reactions Analysis

The chemical reactions involving 12H-1Benzothieno[2,3-a]carbazole are not fully detailed in the available resources. More research may be needed to fully understand its reactivity and the types of reactions it can undergo.


Physical And Chemical Properties Analysis

12H-1Benzothieno[2,3-a]carbazole has a density of 1.4±0.1 g/cm3 . It has a boiling point of 544.5±23.0 °C at 760 mmHg . The compound has high thermal and optical stability .

Safety and Hazards

The safety and hazards associated with 12H-1Benzothieno[2,3-a]carbazole are not fully studied. Therefore, general laboratory safety practices and personal protective measures should be followed when using or handling the compound .

properties

CAS RN

222-21-9

Product Name

12H-[1]Benzothieno[2,3-a]carbazole

Molecular Formula

C18H11NS

Molecular Weight

273.4 g/mol

IUPAC Name

12H-[1]benzothiolo[2,3-a]carbazole

InChI

InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H

InChI Key

CILATXQQOGDBRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4

Origin of Product

United States

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